molecular formula C20H20N2O3 B2623193 Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate CAS No. 439110-70-0

Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate

Cat. No.: B2623193
CAS No.: 439110-70-0
M. Wt: 336.391
InChI Key: LCENDJDSICBLPH-UHFFFAOYSA-N
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Description

Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate is a synthetic organic compound featuring a benzenecarboxylate methyl ester core linked via an ether oxygen to a 2,3-diethyl-substituted quinoxaline moiety. The quinoxaline ring, a bicyclic heteroaromatic system containing two nitrogen atoms, confers unique electronic and steric properties, which may influence its biological activity and physicochemical behavior.

Properties

IUPAC Name

methyl 4-(2,3-diethylquinoxalin-6-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-16-17(5-2)22-19-12-15(10-11-18(19)21-16)25-14-8-6-13(7-9-14)20(23)24-3/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCENDJDSICBLPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)C(=O)OC)N=C1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate typically involves the reaction of 2,3-diethylquinoxaline with methyl 4-hydroxybenzoate. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired ester linkage .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed bioactive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate, we analyze its structural and functional analogs:

Benzenecarboxylate Esters

  • Methyl benzenecarboxylate (): A simple ester derivative lacking the quinoxaline substituent. It serves as a baseline for understanding the impact of the quinoxaline-ether moiety on properties such as lipophilicity and metabolic stability. Key Differences: The absence of the quinoxaline group in methyl benzenecarboxylate likely reduces its molecular weight (MW ≈ 136 g/mol) and logP (predicted ~1.5), compared to the target compound’s higher MW (~400–450 g/mol) and logP (~4–5 due to the hydrophobic quinoxaline and ethyl groups). This difference may affect solubility and membrane permeability.

Quinoxaline Derivatives

  • Compound 5 (: 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline): A structurally complex quinoline-triazole hybrid. Though distinct in its heterocyclic framework, it shares features such as nitrogen-rich aromatic systems and ether linkages. Synthesis: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. This contrasts with the likely multi-step synthesis required for the target compound, which may involve nucleophilic aromatic substitution for the ether bond. Bioactivity: Compound 5 exhibits AChE inhibitory activity (binding energy: −8.5 kcal/mol) and favorable pharmacokinetics (Lipinski’s Rule compliance, moderate blood-brain barrier permeability via BOILED-Egg model).

AChE Inhibitors

  • Donepezil: A clinically approved AChE inhibitor for Alzheimer’s disease (AD). Unlike the target compound, donepezil features a benzylpiperidine core. Comparative Pharmacokinetics: Donepezil has high blood-brain barrier penetration (logBB > 0.3), whereas this compound’s bulkier structure may reduce CNS accessibility, similar to Compound 5.

Research Implications

The quinoxaline-ether motif in this compound may enhance target binding through hydrophobic interactions and rigid planar geometry. However, its pharmacokinetic profile (e.g., solubility, BBB penetration) could be less favorable compared to smaller analogs like methyl benzenecarboxylate or hybrid systems like Compound 5. Further studies are required to validate its synthesis, optimize bioavailability, and evaluate its bioactivity against neurodegenerative targets.

Limitations

The provided evidence lacks direct data on the target compound, necessitating inferences from structural analogs. Experimental validation of its physicochemical and biological properties is critical for conclusive comparisons.

Biological Activity

Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate (CAS No. 439110-70-0) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C20_{20}H20_{20}N2_{2}O3_{3}
Molecular Weight: 336.38 g/mol
Structural Features: The compound features a quinoxaline moiety linked to a benzenecarboxylate ester, with diethyl substitutions at the 2 and 3 positions of the quinoxaline ring. This unique structure is believed to play a critical role in its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The quinoxaline moiety has been shown to inhibit specific enzymes, which may alter metabolic pathways associated with cell proliferation and survival.
  • Receptor Modulation: The compound may interact with receptors involved in cellular signaling, leading to downstream effects that can influence cell behavior.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in the context of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have reported its effects on various cancer cell lines:

Cell LineIC50_{50} (µg/mL)
HeLa (cervical cancer)150
A549 (lung cancer)200

The compound's ability to inhibit cell growth in these cancer lines indicates its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study: A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against MRSA strains. The results showed promising activity, with significant inhibition observed at low concentrations.
  • Cytotoxicity Assay: An investigation into the cytotoxic effects on human cancer cell lines revealed that the compound induced apoptosis through reactive oxygen species (ROS) generation, highlighting its mechanism as a potential anticancer agent .
  • In Silico Studies: Computational docking studies have suggested that this compound binds effectively to target proteins involved in cancer cell signaling pathways, further supporting its role as a lead compound for drug development .

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